N,N'-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide]
Description
N,N'-1,2-Phenylenebis[2-(pyridin-2-ylthio)acetamide] is a symmetric bis-acetamide derivative featuring a 1,2-phenylene core linked to two acetamide groups substituted with pyridin-2-ylthio moieties.
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[2-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-17(13-27-19-9-3-5-11-21-19)23-15-7-1-2-8-16(15)24-18(26)14-28-20-10-4-6-12-22-20/h1-12H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTXJLLIQQCJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)NC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] typically involves the reaction of 1,2-phenylenediamine with 2-chloropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridin-2-ylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted pyridin-2-ylthioacetamides.
Scientific Research Applications
N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N,N’-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming complexes that can inhibit or activate specific biological pathways. This interaction can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Structural Analogues with Phenoxy Substituents
Example Compound: N,N′-1,2-Phenylenebis[2-(4-ethylphenoxy)acetamide] (CAS: N/A; Molecular Formula: Likely C24H24N2O4S2)
- Key Differences: The pyridin-2-ylthio group in the target compound replaces the 4-ethylphenoxy group in this analog.
Iodinated Derivatives
Example Compound : N,N'-1,2-Phenylenebis[2-iodo-acetamide] (CAS: 64381-85-7; Molecular Formula: C10H10N2O2I2)
- Key Differences: Iodine substituents increase molecular weight (444.01 g/mol) and polarizability, which may reduce solubility compared to the pyridinylthio variant .
Methoxy-Substituted Analogs
Example Compound: N,N'-1,2-Phenylenebis[2-(4-methoxyphenoxy)acetamide] (CAS: 511518-73-3; Molecular Formula: C24H24N2O6)
- The pyridin-2-ylthio group’s sulfur may confer redox sensitivity, posing stability challenges compared to methoxy derivatives .
Bulky and Rigid Derivatives
Example Compound : N,N'-[9H-Fluorene-9,9-diylbis(4,1-phenylene)]bis(4-methoxybenzamide) (CAS: 444146-40-1; Molecular Formula: C41H32N2O4)
- Key Differences :
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Hypothetical Binding and Physicochemical Properties
| Property | Target Compound | 4-Ethylphenoxy Analog | Iodo Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~386.5 (estimated) | ~428.5 | 444.01 |
| LogP (Lipophilicity) | Higher (due to S atom) | Moderate | High (iodine) |
| Binding Energy (ACE2) | Potentially improved | −5.54 kcal/mol | Not reported |
| Solubility | Moderate | Moderate | Low |
Biological Activity
N,N'-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N,N'-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] features a bis(amide) structure with pyridine and thiol functional groups. The presence of these functional groups is crucial for its biological activity, particularly in interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N,N'-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] exhibit significant antimicrobial properties. For instance, derivatives of pyridine-thioacetamide have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
The antimicrobial activity is hypothesized to stem from the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The thioamide group may play a role in binding to bacterial enzymes, thereby inhibiting their function.
Case Studies
-
Antimicrobial Efficacy Against Gram-positive and Gram-negative Bacteria :
A study investigated the efficacy of various thioamide derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated that certain derivatives exhibited substantial inhibition zones, suggesting potential for development as antimicrobial agents. -
Inhibition Studies :
In vitro studies have shown that N,N'-1,2-phenylenebis[2-(pyridin-2-ylthio)acetamide] can effectively inhibit the growth of pathogenic bacteria by interfering with their metabolic processes. The specific inhibition mechanisms are still under investigation but may involve enzyme inhibition or disruption of membrane integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
